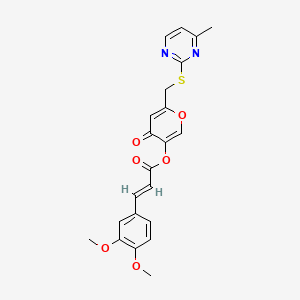

(E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate

Description

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6S/c1-14-8-9-23-22(24-14)31-13-16-11-17(25)20(12-29-16)30-21(26)7-5-15-4-6-18(27-2)19(10-15)28-3/h4-12H,13H2,1-3H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTMZBUMVOBIAR-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate is a complex organic compound with potential biological activities. Its unique structure, which includes a pyrimidine ring, thioether linkage, and pyran moiety, suggests various mechanisms of action that could be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1321885-48-6 |

| Molecular Formula | C22H20N2O6S |

| Molecular Weight | 440.5 g/mol |

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Pyrimidine Derivative : The initial step involves synthesizing the pyrimidine compound.

- Thioether Formation : Reaction with a thiol introduces the thioether linkage.

- Cyclization : A cyclization reaction forms the pyran ring.

- Esterification : The final step involves esterification with an appropriate acid to yield the final product.

These synthetic routes can be optimized for yield and cost-effectiveness by employing advanced techniques such as continuous flow reactors .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thioether linkages display moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Antioxidant Properties

Compounds with similar structural features have also been evaluated for their antioxidant activities. The presence of the pyrimidine and pyran moieties is believed to contribute to radical scavenging capabilities, which can protect cellular components from oxidative damage .

Enzyme Inhibition

The compound may interact with specific enzymes, potentially acting as an inhibitor. For example, similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases . The thioether group may enhance binding affinity to enzyme active sites.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The thioether and pyrimidine moieties can facilitate binding to enzyme active sites, modulating their activity.

- Antioxidant Action : The compound may neutralize free radicals through electron donation due to its unique structure.

- Cell Membrane Permeability : The benzoate group enhances cell permeability, allowing better access to intracellular targets .

Study on Antimicrobial Activity

A study conducted by Umesha et al. evaluated the antimicrobial properties of synthesized compounds similar to the target compound. The results showed that several derivatives exhibited strong antibacterial activity against Bacillus subtilis, indicating potential therapeutic applications in treating bacterial infections .

Research on Antioxidant Capacity

Research published in 2020 highlighted the antioxidant capacity of compounds with similar structures using DPPH radical scavenging assays. Results demonstrated that these compounds effectively reduced oxidative stress markers in vitro .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a bioactive agent, particularly in the fields of antimicrobial and anticancer research. Its structural components may interact with biological targets, modulating enzymatic activity or receptor functions.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyran and pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate may possess similar effects due to its structural analogies .

Agricultural Science

The compound's potential acaricidal properties make it a candidate for agricultural applications, particularly in pest control formulations.

Case Study: Acaricidal Activity

A study focusing on phenyl methoxyacrylates containing pyrimidine derivatives demonstrated significant acaricidal activity against common agricultural pests. The incorporation of the thioether and pyran moieties could enhance the efficacy of this compound in pest management strategies .

Materials Science

In materials science, the compound's unique functional groups can be utilized to develop new materials with specific properties.

Case Study: Polymer Development

Research into polymers derived from similar acrylate compounds has shown that they can exhibit enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices could lead to innovative materials with tailored characteristics for industrial applications .

Chemical Reactions Analysis

Hydrolysis Reactions

Ester Hydrolysis

The acrylate ester group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product |

|---|---|---|

| Acidic hydrolysis | H₃O⁺, H₂O, heat | Carboxylic acid (3-(3,4-dimethoxyphenyl)acrylic acid) |

| Basic hydrolysis | OH⁻, H₂O, heat | Carboxylate salt |

This transformation is critical for generating bioactive derivatives or intermediates for further reactions.

Thioether Functional Group Reactions

The pyrimidin-2-ylthio group exhibits reactivity due to sulfur’s nucleophilic properties:

Oxidation

Thioethers can oxidize to sulfonic acids under strong oxidizing conditions (e.g., H₂O₂):

This reaction enhances polarity and may alter biological activity.

Reduction

Reduction with LiAlH₄ or similar agents converts thioethers to disulfides or sulfides:

Pyranone Ring Reactivity

The pyranone (4-oxo-4H-pyran) ring undergoes ring-opening under acidic conditions, forming dihydroxy ketones:

This degradation pathway is common in pyranone derivatives and can be influenced by substituents .

Analytical Characterization

The compound is typically verified using:

-

¹H NMR : To confirm aromatic protons, thioether, and ester signals.

-

Mass Spectrometry : To validate molecular weight (e.g., 428.5 g/mol for similar derivatives).

Comparison with Similar Compounds

(E)-4-Oxo-6-((Pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4,5-Trimethoxyphenyl)acrylate

Structural Differences :

- Phenyl Substituents : 3,4,5-Trimethoxyphenyl vs. 3,4-dimethoxyphenyl.

- Pyrimidine Substituent : Lacks the 4-methyl group on the pyrimidine ring.

Implications :

- The absence of the 4-methyl group on pyrimidine may alter π-π stacking interactions in enzymatic targets.

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Structural Differences :

- Core Structure : Pyran-4-one replaced by a thietane-oxygenated pyrimidine-acetate ester.

- Functional Groups : Contains a thietane ring (3-membered sulfur heterocycle) instead of the acrylate ester.

Implications :

- The thietane ring introduces conformational strain, which may affect metabolic stability.

- The ethyl ester group could enhance solubility compared to the bulky acrylate ester in the target compound.

2-(4-Methoxyphenoxy)-6-Methyl-3-Oxo-3,6-Dihydro-2H-Pyran-4-yl Benzoate

Structural Differences :

- Pyran Substitution : 3-Oxo vs. 4-oxo configuration.

- Aromatic Groups: 4-Methoxyphenoxy and benzoate vs. 3,4-dimethoxyphenyl acrylate.

Implications :

- The 3-oxo configuration may alter hydrogen-bonding patterns in target interactions.

Comparative Data Table

Research Findings and Implications

- Methoxy Substitutions : The 3,4-dimethoxyphenyl group in the target compound balances electron donation and steric effects, whereas the 3,4,5-trimethoxy analog () may suffer from reduced target specificity due to excessive bulk .

- Pyrimidine Modifications : The 4-methyl group on pyrimidine in the target compound likely enhances hydrophobic interactions compared to unsubstituted analogs, as seen in and .

- Ester Functionality : The acrylate ester’s rigidity may improve binding affinity compared to flexible esters like benzoate () or ethyl acetate () .

Q & A

Q. Q1. What synthetic methodologies are reported for synthesizing this compound, and what reaction conditions are critical for optimizing yield and purity?

Answer: The compound can be synthesized via multi-step reactions, including:

- Biginelli-like cyclocondensation : Combining aldehydes, β-keto esters, and thiourea derivatives under acidic conditions (e.g., HCl or p-TsOH) to form the pyranone core .

- Thioether linkage formation : Reacting 4-methylpyrimidin-2-thiol with a bromomethyl intermediate (e.g., 6-(bromomethyl)-4H-pyran-4-one) using a base like K₂CO₃ in DMF at 60–80°C .

- Esterification : Coupling the pyranone intermediate with 3-(3,4-dimethoxyphenyl)acrylic acid via Steglich esterification (DCC/DMAP) or Mitsunobu conditions .

Q. Critical parameters :

- Temperature control during cyclocondensation to avoid side reactions (e.g., over-oxidation).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.

- Monitoring reaction progress by TLC or HPLC-MS to ensure complete conversion .

Advanced Research: Crystallographic Analysis

Q. Q2. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereochemistry and molecular conformation?

Answer: SCXRD is essential for:

- Confirming (E)-configuration : The acrylate double bond geometry is validated by measuring torsion angles (e.g., C=C-O-C=O dihedral angles) .

- Identifying non-covalent interactions : Hydrogen bonds between pyranone carbonyl groups and pyrimidine N-H donors stabilize the crystal lattice .

- Validating thioether bond geometry : Bond lengths (C-S ~1.81 Å) and angles (C-S-C ~100°) distinguish thioether from sulfoxide/sulfone derivatives .

Q. Methodological tips :

- Use SHELXL for refinement, leveraging its robust handling of disorder and anisotropic displacement parameters .

- Cross-validate with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G**) to resolve discrepancies in torsional flexibility .

Advanced Research: Spectroscopic Characterization

Q. Q3. How can conflicting NMR or IR data for this compound be resolved, particularly regarding tautomeric forms or rotational isomers?

Answer:

- Variable-temperature NMR : Perform experiments in DMSO-d₆ at 25–80°C to detect slow-exchange tautomers (e.g., enol-keto equilibria in the pyranone ring) .

- 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals (e.g., dimethoxyphenyl protons) and confirm spatial proximity of thioether and acrylate groups .

- IR vs. DFT simulations : Compare experimental carbonyl stretches (e.g., 1720 cm⁻¹ for ester C=O) with computed vibrational spectra to identify rotational isomers .

Data contradiction example :

If IR shows a single C=O stretch but SCXRD reveals two conformers, use molecular dynamics simulations (e.g., AMBER) to model dynamic equilibria .

Advanced Research: Structure-Activity Relationships (SAR)

Q. Q4. What strategies are recommended for designing derivatives to enhance bioactivity while maintaining synthetic feasibility?

Answer:

- Substituent modulation : Replace 3,4-dimethoxyphenyl with electron-deficient groups (e.g., nitro) to alter π-π stacking interactions in biological targets .

- Isosteric replacements : Substitute the thioether with selenoether or methylene groups to probe steric/electronic effects on binding affinity .

- Fragment-based design : Use the pyranone core as a scaffold and attach fragments via click chemistry (e.g., CuAAC) for high-throughput screening .

Q. Validation :

- Molecular docking (AutoDock Vina) against crystallized protein targets (e.g., kinases) to prioritize derivatives .

- Free-energy perturbation (FEP) calculations to predict ΔΔG of binding for substituent modifications .

Advanced Research: Polymorphism and Solvatomorphism

Q. Q5. How can researchers systematically study polymorphic or solvatomorphic forms of this compound?

Answer:

- Crystallization screening : Use solvent-drop grinding with 20+ solvents (e.g., ethanol, acetonitrile, DCM) to induce polymorphs .

- Thermal analysis (DSC/TGA) : Identify phase transitions (e.g., melting-recrystallization) and desolvation events .

- Powder XRD : Compare experimental patterns with Mercury-simulated spectra from SCXRD data to detect new forms .

Case study :

reports a monoclinic (P2₁/c) form, while describes a triclinic (P-1) polymorph. Use Hirshfeld surface analysis to quantify intermolecular interaction differences .

Advanced Research: Stability and Degradation Pathways

Q. Q6. What experimental and computational methods are suitable for assessing thermal/photo-stability and degradation products?

Answer:

- Forced degradation studies :

- Heat at 80°C (dry/wet conditions) to simulate long-term storage.

- UV irradiation (254 nm, 48 hrs) to identify photo-oxidation products (e.g., acrylate cleavage) .

- LC-HRMS/MS : Detect degradation products (e.g., hydrolyzed pyranone or demethylated dimethoxyphenyl derivatives) .

- DFT-based QSPR models : Predict degradation activation energies using HOMO-LUMO gaps and Fukui indices .

Key finding :

The thioether linkage is prone to oxidation; stabilize formulations with antioxidants (e.g., BHT) in inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.